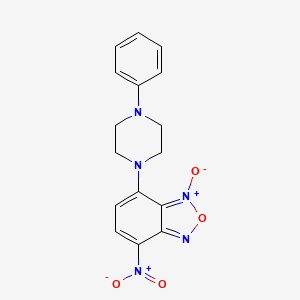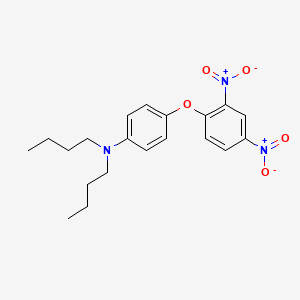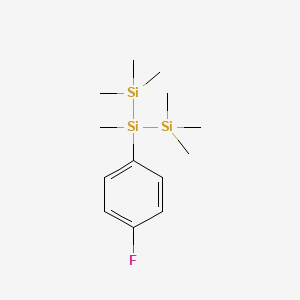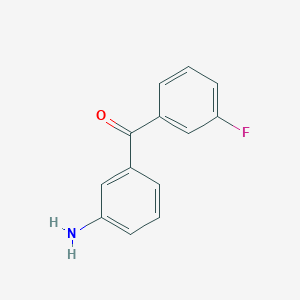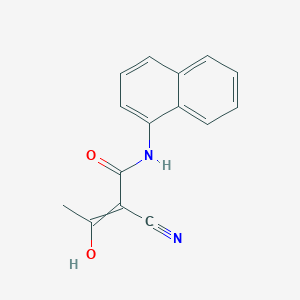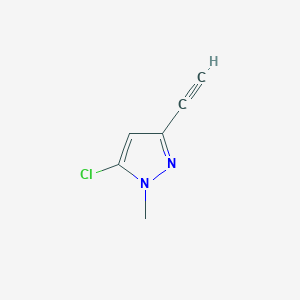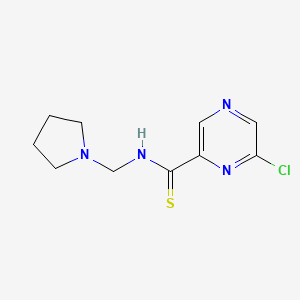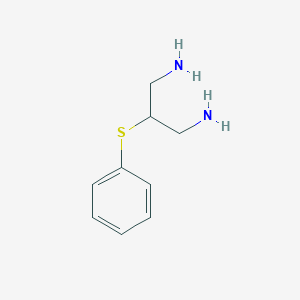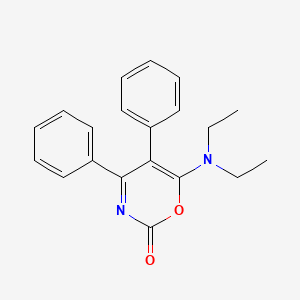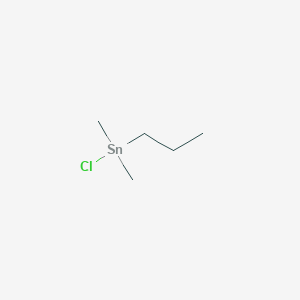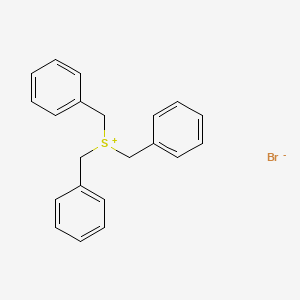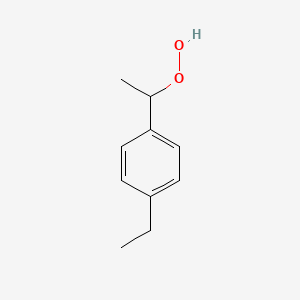
1-(4-Ethylphenyl)ethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)ethane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxy group (-O-O-) attached to an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)ethane-1-peroxol can be synthesized through the oxidation of 1-(4-ethylphenyl)ethanol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous addition of hydrogen peroxide to a solution of 1-(4-ethylphenyl)ethanol and an acid catalyst. The reaction mixture is then cooled and the product is extracted using an organic solvent. The crude product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1-(4-ethylphenyl)ethanoic acid.
Reduction: Reduction of the peroxide group can yield 1-(4-ethylphenyl)ethanol.
Substitution: The peroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acid catalysts (e.g., sulfuric acid).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-(4-Ethylphenyl)ethanoic acid.
Reduction: 1-(4-Ethylphenyl)ethanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-(4-Ethylphenyl)ethane-1-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in polymerization reactions and as a curing agent for resins.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)ethane-1-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(4-Ethylphenyl)ethanol: A precursor in the synthesis of 1-(4-ethylphenyl)ethane-1-peroxol.
1-(4-Ethylphenyl)ethanoic acid: An oxidation product of this compound.
Benzoyl peroxide: Another organic peroxide with similar oxidizing properties.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ethylphenyl group provides steric hindrance, affecting its reactivity and making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61750-19-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-4-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-4-6-10(7-5-9)8(2)12-11/h4-8,11H,3H2,1-2H3 |
InChI Key |
YBXUGQVLPFDEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [1-(cyclohexyloxy)ethyl]-](/img/structure/B14554698.png)
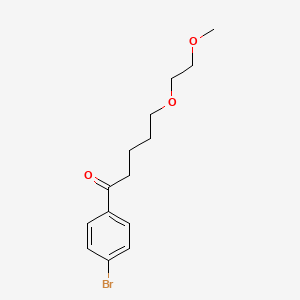
![N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline](/img/structure/B14554716.png)
